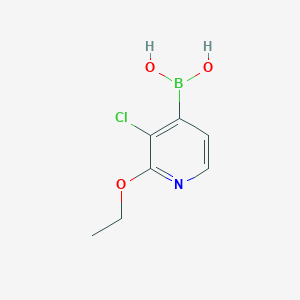

甲基-2-羟基-3,5-二碘苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is also known by other names such as “Methyl3,5-diiodobenzoate”, “2-Hydroxy-3,5-dijod-benzoesaeure-methylester”, “2-hydroxy-3,5-diiodo-benzoic acid methyl ester”, “methyl 3,5-diiodosalicylate”, “3,5-diiodobenzoic acid methyl ester”, and "Benzoic acid,3,5-diiodo-,methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-3,5-diiodobenzoate” involves the use of precursors such as “Methyl salicylate”, “methyl iodide”, and "Methanol" . The synthetic route involves a series of reactions, as described in the literature .Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-3,5-diiodobenzoate” consists of 8 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 3 oxygen atoms . The exact mass of the molecule is 403.84100 .科学研究应用

代谢研究和物种差异

研究重点关注 n-丁基 4-羟基-3,5-二碘苯甲酸酯等相关化合物的代谢和排泄,探索不同物种之间的差异。在人类和灵长类动物中,该化合物代谢为 3,5-二碘苯甲酸,而在大鼠和兔子中,它代谢为 4-羟基-3,5-二碘苯甲酸及其甘氨酸结合物。这证明了物种特异性的代谢途径 (Wold, Smith, & Williams, 1973)。

生物作用和排泄产物

研究还检查了在人类和动物中给予类似化合物后的排泄产物。在人类中,主要的排泄产物包括 4-羟基-3,5-二碘苯甲酸及其甲醚,在患有不同甲状腺疾病的患者中观察到差异 (Wilkinson, 1959)。

合成和生物活性

受与类似化合物相关的发现的刺激,对甲状腺激素的 O-甲基衍生物合成的研究揭示了对这些化合物的生物活性和潜在治疗应用的有趣见解 (Tomita, Lardy, Johnson, & Kent, 1961)。

在化学合成中的应用

2-羟基-3,5-二碘苯甲酸甲酯和相关化合物在其他化学实体的合成中发挥作用。例如,它们在用于治疗增生性疾病和癌症的化学品的大规模合成中的作用突出了它们在药物化学中的重要性 (Kucerovy et al., 1997)。

神经保护作用

在与神经保护相关研究中,已证明 3,4-二羟基苯甲酸甲酯等化合物可以保护人神经母细胞瘤细胞免受氧化损伤,表明在神经系统疾病中的潜在应用 (Cai et al., 2016)。

作用机制

Target of Action

Methyl 2-hydroxy-3,5-diiodobenzoate primarily targets the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . The Endothelin-1 receptor plays a crucial role in vasoconstriction and the regulation of blood pressure. Aldo-keto reductase family 1 member C1 is involved in the metabolism of steroids, prostaglandins, and xenobiotics .

Mode of Action

It is known to interact with its targets, potentially influencing their function

Biochemical Pathways

Given its targets, it may influence pathways related to blood pressure regulation and the metabolism of various compounds . More research is required to fully understand the downstream effects of these interactions.

属性

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2754438.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)

![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)